Diisononyl phthalate (DINP) is a high molecular weight phthalate ester, commonly used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) products. [] It is classified as a general-purpose plasticizer due to its widespread use in various consumer products, including toys, flooring, and medical devices. [] DINP is not a single compound but rather a complex mixture of isomers with different chemical structures, making its analysis challenging. [] In scientific research, DINP serves as a model compound to study the potential health effects of phthalates and the mechanisms underlying their action.
Diisononyl phthalate is an organic compound belonging to the family of phthalates, which are widely used as plasticizers to enhance the flexibility and durability of plastics. This compound is particularly significant in the production of polyvinyl chloride (PVC) and other polymers. Diisononyl phthalate is recognized for its effectiveness in various applications while being subject to scrutiny due to potential health concerns associated with phthalates.
Diisononyl phthalate is synthesized primarily from phthalic anhydride and isononyl alcohol. The compound is commercially produced and used in numerous industrial applications, making it a common component in consumer products.
Diisononyl phthalate is classified as a phthalate ester, specifically a diester of phthalic acid. It is often categorized under plasticizers, which are additives that increase the plasticity or fluidity of a material.
The synthesis of diisononyl phthalate involves several key steps:
The molecular structure of diisononyl phthalate can be described as follows:
Diisononyl phthalate can undergo various chemical reactions, primarily due to its ester functional groups:
The mechanism through which diisononyl phthalate exerts its effects primarily relates to its role as a plasticizer:
Diisononyl phthalate has been analyzed for its environmental persistence and potential bioaccumulation factors, indicating moderate stability in various environmental conditions .
Diisononyl phthalate finds extensive use across multiple industries:
The molecular architecture of DiNP features phthalic acid cores esterified with branched isononyl alcohol chains (typically C9-rich, though may include C8-C10 alkyl chains), creating a hydrophobic structure that readily integrates into polymer matrices [5]. This configuration yields essential physical characteristics:
The branching pattern in DiNP's alkyl chains significantly enhances its polymer compatibility and reduces migration rates compared to linear-chain phthalates. This structural characteristic contributes to DiNP's permanence within polyvinyl chloride (PVC) matrices, extending product lifespan in demanding applications [4]. Additionally, the ester linkages provide sufficient hydrolytic stability under typical service conditions while allowing for controlled biodegradation under specific environmental circumstances [6].
Table 1: Fundamental Physicochemical Properties of DiNP
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₆H₄₂O₄ | - |
Molecular Weight | 418.618 g/mol | - |
Appearance | Clear to pale yellow oily liquid | 20°C |
Density | 0.98 g/cm³ | 20°C |
Melting Point | -43°C | - |
Boiling Point | 244-252°C | 0.7 kPa |
Water Solubility | <0.01 g/mL | 20°C |
Flash Point | 221°C | Closed cup |
The transition from di(2-ethylhexyl) phthalate (DEHP) to DiNP represents a pivotal shift in plasticizer technology driven by regulatory pressures and evolving toxicological understanding. DEHP historically dominated the plasticizer market throughout the mid-20th century, with production exceeding 100 million pounds annually in the United States alone across medical devices, consumer products, and building materials [2]. However, mounting scientific evidence established DEHP as an endocrine disruptor with demonstrated reproductive toxicity in mammalian studies, prompting regulatory action in the early 2000s [6].
The European Union's restriction of DEHP in children's products (2005) and subsequent listing as a Substance of Very High Concern under REACH catalyzed industrial reformulation. DiNP emerged as a primary replacement due to its comparable plasticization efficiency and superior toxicological profile in initial assessments. Crucially, DiNP's higher molecular weight (418.618 g/mol vs. 390.56 g/mol for DEHP) and branched alkyl chains significantly reduced migration rates from PVC products—addressing a critical exposure pathway that had plagued DEHP applications [4] [9].
Manufacturers rapidly adopted DiNP across multiple sectors:
This substitution trend fundamentally altered the global plasticizer market, with phthalates' share decreasing from 88% (2005) to approximately 65% (2019) as DiNP captured substantial market segments previously dominated by DEHP [6]. The transition exemplifies industry's adaptive capacity in response to regulatory pressures while maintaining material performance requirements.
Table 2: Comparative Properties of DiNP and DEHP as PVC Plasticizers
Property | DiNP | DEHP | Performance Advantage |
---|---|---|---|
Molecular Weight | 418.62 g/mol | 390.56 g/mol | Lower migration |
Viscosity (20°C) | 64-265 mPa·s | 56 mPa·s | Better processing |
Volatility (weight loss) | 0.5-1.2% (24h at 200°C) | 1.8-3.5% | Improved product longevity |
Low-Temp Flexibility | -43°C | -47°C | Comparable performance |
Plastisol Viscosity | Lower initial viscosity | Higher initial viscosity | Easier coating/spraying |
Migration Resistance | Excellent | Moderate | Reduced leaching |
The DiNP market has demonstrated robust expansion, valued at $3.13 billion in 2023 with projected growth at 3.8% CAGR through 2030, potentially reaching $4.06 billion [3]. Regional dynamics reveal Asia-Pacific dominance with 43% market share (2023), primarily driven by China's manufacturing infrastructure, low production costs, and booming construction sectors [10]. North America and Europe maintain significant but slower-growing shares, constrained by regulatory pressures and substitution trends toward non-phthalate alternatives [3] [6].
Application Segmentation:
Production and Regional Dynamics:
Global production reached approximately 703,000 tonnes in 2024, with capacity expansions concentrated in Asian manufacturing hubs [7]. Major producers including BASF SE, ExxonMobil, LG Chem, and Evonik Industries have invested in technology to improve DiNP's performance profile. Recent developments include:
Table 3: DiNP Market Segmentation by Application and Region (2023)
Application | Revenue Share | Dominant Region | Key Product Examples |
---|---|---|---|
PVC Products | 42.9% | Asia-Pacific | Flexible vinyl compounds |
Flooring & Wall Coverings | 39.7% | Europe/North America | Vinyl flooring, wallpapers |
Films & Sheets | 12.5% | Global production | Automotive interior films |
Wire & Cable Insulation | 8.3% | Asia-Pacific/North America | Electrical wiring insulation |
Consumer Goods | 7.6% | Regional variation | Synthetic leather, toys |
Despite regulatory headwinds, DiNP maintains critical industrial importance due to its cost-performance balance in flexible PVC applications. The compound's compatibility with secondary plasticizers enables formulators to optimize formulations for specific performance requirements while managing costs. Technological innovations focus on enhancing DiNP's thermal stability and migration resistance to address regulatory concerns while maintaining market position against emerging non-phthalate alternatives [4] [10].
Listed Compounds:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: